molecular formula C16H16N2O2 B7474885 N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide

N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide

Número de catálogo B7474885
Peso molecular: 268.31 g/mol
Clave InChI: OUPDWYWFMJHTHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide, also known as AZD-9291, is a small molecule drug used in cancer treatment. It is a third-generation epidermal growth factor receptor (EGFR) inhibitor that selectively targets the T790M mutation, which is responsible for resistance to first-generation EGFR inhibitors.

Mecanismo De Acción

N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide works by irreversibly binding to the mutant EGFR, preventing its activation and downstream signaling pathways. This leads to inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has been shown to have a high selectivity for the T790M mutation, with minimal effects on wild-type EGFR. It has also been found to have good oral bioavailability and pharmacokinetic properties. In clinical trials, N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has demonstrated efficacy in reducing tumor size and improving progression-free survival in NSCLC patients with the T790M mutation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide is its high selectivity for the T790M mutation, which makes it a promising drug for targeted cancer therapy. However, its irreversible binding to the mutant EGFR can also lead to potential toxicity and adverse effects. In addition, the development of resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has been reported in some patients, highlighting the need for further research into combination therapies and alternative treatment strategies.

Direcciones Futuras

Future research on N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide could focus on several areas, including:
1. Combination therapy with other targeted agents or immunotherapy to improve treatment efficacy and overcome resistance.
2. Investigation of the molecular mechanisms underlying resistance to N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide and the development of new drugs targeting these mechanisms.
3. Exploration of the potential use of N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide in other cancer types with EGFR mutations.
4. Development of biomarkers to predict patient response to N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide and guide treatment decisions.
Conclusion:
N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide is a promising third-generation EGFR inhibitor that selectively targets the T790M mutation in NSCLC. Its high selectivity and oral bioavailability make it a promising drug for targeted cancer therapy. However, further research is needed to overcome resistance and improve treatment efficacy.

Métodos De Síntesis

The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide involves several steps, starting from the reaction between 2-chloro-5-nitrobenzoic acid and 2-aminonaphthalene-1,5-disulfonic acid. The resulting compound is then subjected to a series of chemical reactions, including nitration, reduction, and coupling, to obtain the final product.

Aplicaciones Científicas De Investigación

N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of non-small cell lung cancer (NSCLC) with the T790M mutation. It has shown promising results in inhibiting tumor growth and improving patient outcomes.

Propiedades

IUPAC Name

N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-15(18-8-3-9-18)11-17-16(20)14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10H,3,8-9,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPDWYWFMJHTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)CNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.